molecular formula C10H12O2 B2760892 2-(2-Ethylphenyl)acetic acid CAS No. 19418-95-2

2-(2-Ethylphenyl)acetic acid

Cat. No.: B2760892
CAS No.: 19418-95-2
M. Wt: 164.204
InChI Key: IDWCPOOBGCOZAY-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)acetic Acid, with the CAS number 19418-95-2 , is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This phenylacetic acid derivative is characterized by an ethyl substituent located at the ortho position of the phenyl ring, a structure that can be represented by the SMILES code O=C(O)CC1=CC=CC=C1CC . This chemical serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Compounds within the phenylacetic acid family are widely utilized as precursors in the synthesis of various active molecules, including pharmaceuticals and agrochemicals . As a research chemical, it is particularly useful for developing and validating analytical methods, and it can be employed as a reference standard or an in-house impurity in the quality control of active pharmaceutical ingredients (APIs) . Researchers can use this compound to explore structure-activity relationships or as a starting material for more complex molecular architectures. Please note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human use. Ensure proper handling in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWCPOOBGCOZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19418-95-2
Record name 2-(2-ethylphenyl)acetic acid
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Foundational & Exploratory

Chemical structure analysis of 2-(2-Ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2-Ethylphenyl)acetic Acid

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of novel or key intermediate molecules is a cornerstone of regulatory compliance, process optimization, and intellectual property protection. 2-(2-Ethylphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a class of compounds frequently encountered as precursors or active pharmaceutical ingredients. This guide provides a comprehensive, multi-technique approach to its structural verification, moving beyond rote procedural descriptions to offer insights into the causality behind analytical choices. The methodologies outlined herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential. 2-(2-Ethylphenyl)acetic acid is an organic compound whose structure is defined by an acetic acid moiety attached to an ethyl-substituted benzene ring at the ortho position.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; graph [bgcolor="transparent"];

} Figure 1: Structure of 2-(2-Ethylphenyl)acetic acid with IUPAC numbering.

Table 1: Core Molecular Properties

Property Value Source
Molecular Formula C₁₀H₁₂O₂ PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
IUPAC Name 2-(2-ethylphenyl)acetic acid PubChem[1]
CAS Number 19418-95-2 PubChem[1]

| SMILES | CCC1=CC=CC=C1CC(=O)O | PubChem[1] |

The Analytical Imperative: A Synthesis-Forward Approach

A robust analytical strategy considers the molecule's synthetic lineage. Phenylacetic acids are often synthesized via methods like the Willgerodt-Kindler reaction or Suzuki coupling, which can introduce specific impurities.[2] For instance, a plausible route starting from 2-ethylbromobenzene could involve conversion to a Grignard reagent followed by reaction with CO₂, or a palladium-catalyzed carboxylation. Understanding the potential for unreacted starting materials, catalysts, or isomeric byproducts is critical for developing a discriminating analytical workflow.

dot graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [bgcolor="transparent"];

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 2-(2-Ethylphenyl)acetic acid, we anticipate a unique set of signals that, in concert, can only correspond to this specific isomeric arrangement.

Note: As direct experimental spectra for this specific compound are not widely published, the following assignments are expert predictions based on established chemical shift principles and data from analogous structures such as phenylacetic acid and 2-ethyltoluene.[3][4]

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct sets of signals. The carboxylic acid proton is a key diagnostic signal, though its chemical shift can be variable.

Table 2: Predicted ¹H NMR Spectral Data

Assignment Predicted Shift (ppm) Multiplicity Integration Rationale & Key Couplings
-COOH 10.0 - 12.0 Broad Singlet 1H The acidic proton signal is typically broad and downfield; its position is highly dependent on concentration and solvent.[5]
Ar-H 7.10 - 7.35 Multiplet 4H The four protons on the ortho-substituted aromatic ring will exhibit complex splitting patterns due to coupling with each other.
-CH₂-COOH ~3.70 Singlet 2H Methylene protons adjacent to both an aromatic ring and a carbonyl group. No adjacent protons lead to a singlet. Based on phenylacetic acid data.[4]
Ar-CH₂-CH₃ ~2.70 Quartet 2H Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz).

| -CH₂-CH₃ | ~1.25 | Triplet | 3H | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). Based on 2-ethyltoluene data.[3] |

Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

A proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as carbons C3/C6 and C4/C5 are not equivalent due to the ortho substitution pattern.

Table 3: Predicted ¹³C NMR Spectral Data

Assignment (Fig. 1) Predicted Shift (ppm) Rationale
C8 (-COOH) ~178 Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[6]
C1, C2 (Ar-C) 135 - 142 Quaternary aromatic carbons attached to the alkyl and acetic acid groups. C1 (bearing the ethyl group) would be slightly more upfield.
C3, C4, C5, C6 (Ar-CH) 126 - 131 Aromatic CH carbons. The substitution pattern prevents simple symmetry, leading to distinct signals.
C7 (-CH₂-COOH) ~40 The benzylic carbon of the acetic acid moiety.
C11 (Ar-CH₂-) ~25 The methylene carbon of the ethyl group.

| C12 (-CH₃) | ~15 | The methyl carbon of the ethyl group, typically the most upfield signal. |

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of solvent (CDCl₃) is standard for many organic molecules, offering good solubility and a well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is added as the universal internal standard (0 ppm).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(2-Ethylphenyl)acetic acid and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, 16-32 scans for good signal-to-noise, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 240 ppm, 512 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbons.[6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Reference the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.[7]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted EI-MS Fragmentation Pattern

The molecular ion (M⁺˙) peak is expected at an m/z of 164, corresponding to the molecular weight of C₁₀H₁₂O₂. The fragmentation will likely be dominated by cleavages that form stable carbocations.

Table 4: Predicted Key Mass Fragments

m/z Proposed Fragment Rationale for Formation
164 [C₁₀H₁₂O₂]⁺˙ Molecular Ion (M⁺˙)
119 [M - COOH]⁺ Loss of the carboxyl radical (45 Da) via cleavage of the C-C bond alpha to the ring. This is a characteristic fragmentation of phenylacetic acids.[8]
105 [C₈H₉]⁺ Loss of a methyl radical (15 Da) from the ethyl group of a rearranged intermediate. This represents a stable benzylic or tropylium-like cation.

| 91 | [C₇H₇]⁺ | Loss of the entire ethyl group (29 Da) from the m/z 119 fragment, leading to the classic tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.[8] |

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];

} Figure 3: Predicted major fragmentation pathway for 2-(2-Ethylphenyl)acetic acid in EI-MS.

Experimental Protocol: Mass Spectrometry

Rationale: This protocol describes a standard approach using a Gas Chromatograph (GC) for sample introduction, which is ideal for volatile and thermally stable compounds like the target molecule, coupled with an EI mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC-MS Acquisition:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the system.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • MS Interface: Set the transfer line temperature to 280 °C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.[8]

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(2-Ethylphenyl)acetic acid will be characterized by the prominent absorptions of the carboxylic acid group and the aromatic ring.

Table 5: Predicted Diagnostic IR Peaks

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2500-3300 O-H stretch (Carboxylic Acid) Broad, Strong The very broad nature of this band is due to hydrogen bonding between carboxylic acid dimers.[9]
2970-2850 C-H stretch (Aliphatic) Medium Stretching vibrations of the CH₂ and CH₃ groups of the ethyl and acetic acid moieties.
~3050 C-H stretch (Aromatic) Weak-Medium C-H stretching on the benzene ring.
~1700 C=O stretch (Carboxylic Acid) Strong, Sharp A highly characteristic and intense absorption for the carbonyl group in a hydrogen-bonded carboxylic acid.[9]
1600, 1480 C=C stretch (Aromatic) Medium-Weak Skeletal vibrations of the aromatic ring.
~1410 O-H bend (in-plane) Medium Coupled with C-O stretching, characteristic of carboxylic acids.
~1250 C-O stretch Strong C-O stretching of the carboxylic acid group.

| ~750 | C-H bend (Aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Rationale: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium). This step is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. No further processing is usually required.

Integrated Structural Verification and Purity

The true power of this analytical approach lies in the convergence of data. The molecular weight from MS (164 Da) provides the first checkpoint. The functional groups identified by IR (carboxylic acid, aromatic ring) must then be consistent with the detailed C-H framework mapped by NMR. For example, the integration of the ¹H NMR signals must sum to 12 protons, and the number of signals in the ¹³C NMR must match the 8 expected non-equivalent carbons. Any significant deviation or the presence of unexpected signals in any spectrum would indicate impurities, requiring further investigation and purification.

Safety and Handling

Based on GHS classifications for similar compounds, 2-(2-Ethylphenyl)acetic acid should be handled with appropriate care.[1]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

  • Guan, Y., Li, S., Cole, J. C., & Yuan, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5851–5861. Available at: [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

  • Liu, X. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17846679, 2-(2-Ethylphenyl)acetic acid. PubChem. Available at: [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209, PHENYLACETIC ACID. MassBank of North America (MoNA). Available at: [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). 2-Ethyltoluene. The University of Queensland. Available at: [Link]

  • Chegg. (2021). Solved: Please interpret this MS spectrum of phenylacetic acid. Available at: [Link]

  • Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • mzCloud. (2016). Phenylacetic acid. HighChem LLC. Available at: [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]

  • Janežič, M., et al. (2021). Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Molecules, 26(15), 4435. Available at: [Link]

  • ResearchGate. (2018). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (2017). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2014). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Library of Medicine. Available at: [Link]

  • Taylor & Francis. (2023). Whole-body inhalation exposure to 2-ethyltoluene for two weeks produced nasal lesions in rats and mice. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • ResearchGate. (2020). FT-IR spectrum of the acetic acid. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Available at: [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available at: [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Available at: [Link]

Sources

2-(2-Ethylphenyl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Ethylphenyl)acetic acid , a critical intermediate in organic synthesis and pharmaceutical development.

CAS 19418-95-2 | Chemical Building Block & Pharmaceutical Intermediate

Executive Summary

2-(2-Ethylphenyl)acetic acid is a disubstituted aromatic carboxylic acid characterized by an ethyl group at the ortho position relative to the acetic acid side chain. This specific substitution pattern imposes steric constraints that are valuable in the design of bioactive molecules, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines .

Unlike its unsubstituted analog (phenylacetic acid), the 2-ethyl derivative offers unique lipophilicity and metabolic stability profiles, making it a target scaffold for modifying drug pharmacokinetics. This guide provides a comprehensive technical overview for researchers utilizing this compound in drug discovery and process chemistry.

Chemical Identifiers & Physical Properties[1][2][3][4][5][6][7]

Core Identifiers
Identifier Value
IUPAC Name 2-(2-Ethylphenyl)acetic acid
CAS Registry Number 19418-95-2
PubChem CID 17846679
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CCC1=CC=CC=C1CC(=O)O
InChIKey IDWCPOOBGCOZAY-UHFFFAOYSA-N
Physical & Chemical Properties
Property Specification Notes
Physical State Solid (Crystalline Powder)Distinct from its ester forms which are liquids.[1][2]
Melting Point 85–90 °C (Estimated)Ortho-substitution typically raises MP relative to liquid esters; exact experimental values vary by purity.
Boiling Point >250 °C (at 760 mmHg)Decomposes at high temperatures; distillable under high vacuum.
Solubility Soluble in Ethanol, DCM, Ethyl AcetateLimited solubility in water; soluble in aqueous base (NaOH/NaHCO₃).
pKa ~4.3Typical for phenylacetic acid derivatives.

Synthetic Routes & Experimental Protocols

The synthesis of 2-(2-ethylphenyl)acetic acid is most reliably achieved through the hydrolysis of 2-ethylbenzyl cyanide . This route avoids the harsh conditions of direct carboxylation and offers higher regional selectivity.

Pathway Visualization

The following diagram illustrates the standard synthetic workflow from the commercially available precursor 2-ethyltoluene.

SynthesisPathway Start 2-Ethyltoluene (Precursor) Intermediate1 2-Ethylbenzyl Chloride Start->Intermediate1 Radical Chlorination (NCS or Cl2/hv) Intermediate2 2-Ethylbenzyl Cyanide Intermediate1->Intermediate2 Nucleophilic Substitution (NaCN, DMSO/H2O) Product 2-(2-Ethylphenyl)acetic Acid (Target) Intermediate2->Product Acid Hydrolysis (H2SO4/H2O, Reflux)

Figure 1: Step-wise synthesis from 2-ethyltoluene via radical halogenation and nitrile hydrolysis.

Detailed Protocol: Nitrile Hydrolysis Method

This protocol assumes the starting material is 2-(2-ethylphenyl)acetonitrile (also known as 2-ethylbenzyl cyanide).

Reagents:
  • 2-(2-Ethylphenyl)acetonitrile (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 50-60% aqueous solution

  • Glacial Acetic Acid (optional co-solvent)

  • Dichloromethane (DCM) for extraction

Procedure:
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-(2-ethylphenyl)acetonitrile (e.g., 10 g).

  • Acid Addition: Slowly add 50% H₂SO₄ (50 mL). The reaction is exothermic; add acid dropwise if working on a large scale.

  • Reflux: Heat the mixture to reflux (approx. 110–120 °C) for 4–6 hours. Monitor reaction progress via TLC or HPLC. The disappearance of the nitrile peak (~2240 cm⁻¹ in IR) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (100 g).

    • Extract the aqueous mixture with DCM (3 x 50 mL).

    • Combine organic layers and wash with brine.

  • Purification:

    • Extract the organic layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate salt).

    • Discard the organic layer (removes unreacted neutral impurities).

    • Acidify the aqueous layer to pH 1–2 using conc. HCl. The product will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate to achieve >98% purity.

Applications in Drug Development[8][9]

NSAID Scaffold Construction

Phenylacetic acid derivatives are the structural backbone of the "profen" and "ac" classes of NSAIDs (e.g., Diclofenac, Aceclofenac). The 2-ethyl substitution provides a steric bulk intermediate between the smaller 2-methyl (found in some experimental analgesics) and the rigid 2,6-dichloro substitution of Diclofenac.

  • Mechanism: The 2-ethyl group forces the phenyl ring out of coplanarity with the acetic acid side chain, potentially enhancing selectivity for COX-2 enzymes by fitting into the hydrophobic pocket of the enzyme channel.

Antihistamine Synthesis

Research indicates 2-(2-ethylphenyl)acetic acid serves as a precursor for tricyclic antihistamines.

  • Pathway: It is used to synthesize benzazepine or imidazole-fused derivatives. The acid functionality allows for cyclization (via Friedel-Crafts acylation) to form the central ring systems found in second-generation antihistamines like Alcaftadine analogs.

Agrochemical Auxins

Like many substituted phenylacetic acids, this compound exhibits auxin-like activity, mimicking indole-3-acetic acid (IAA). It is utilized in research to study plant growth regulation pathways, specifically how steric hindrance at the ortho position affects transport and receptor binding in plant tissues.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5–12.0 (br s, 1H, COOH )

    • δ 7.1–7.3 (m, 4H, Ar-H )

    • δ 3.70 (s, 2H, Ar-CH ₂-COOH)

    • δ 2.65 (q, 2H, Ar-CH ₂-CH₃)

    • δ 1.20 (t, 3H, Ar-CH₂-CH ₃)

  • IR Spectrum:

    • Broad absorption at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

    • Strong peak at ~1700–1715 cm⁻¹ (C=O stretch).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 163.1.

Safety & Handling (MSDS Summary)

Hazard Class Statement Handling Protocol
Acute Toxicity H302: Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. In case of contact, rinse immediately with water for 15 min.
Storage Hygroscopic potential.Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17846679, 2-(2-Ethylphenyl)acetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(2-Ethylphenyl)acetic acid (CAS 19418-95-2). Retrieved from [Link]

  • Organic Syntheses. General Procedures for the Hydrolysis of Benzyl Cyanides to Phenylacetic Acids. Org. Synth. Coll. Vol. 1, p. 436. Retrieved from [Link]

Sources

Technical Guide: Crystal Structure and Polymorphism of 2-(2-Ethylphenyl)acetic Acid

[1][2]

Executive Summary

2-(2-Ethylphenyl)acetic acid (2-EPAA) is a critical disubstituted benzene intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac and related pyrano[3,4-b]indole derivatives.[1][2]

Unlike the unsubstituted phenylacetic acid, the presence of the ortho-ethyl group introduces significant steric bulk.[1] This steric hindrance disrupts the planarity of the molecule, creating a high rotational energy barrier around the

conformational polymorphism1

This guide outlines the synthesis, predicted structural motifs, and a validated protocol for polymorph screening.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 2-(2-Ethylphenyl)acetic acid
CAS Registry 19418-95-2
Molecular Formula

Molecular Weight 164.20 g/mol
Physical State White to off-white crystalline solid
Melting Point (Expected) 85 – 95 °C (Higher than Phenylacetic acid [76°C] due to packing density)
Solubility Soluble in Ethanol, DCM, EtOAc; Sparingly soluble in Water
pKa (Predicted) ~4.3 (Typical for phenylacetic acids)

Synthesis and Isolation Protocol

To study the solid state, high-purity material is required.[1] The following Nitrile Hydrolysis Route is preferred over the Willgerodt-Kindler reaction for its specificity and ease of purification.

Synthetic Pathway[2][6][10][14]
  • Precursor: 2-Ethylbenzyl chloride (or bromide).[1]

  • Cyanation: Nucleophilic substitution with NaCN/KCN in aqueous ethanol or DMSO.

  • Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[1]

Step-by-Step Protocol
  • Step 1: Cyanation

    • Dissolve 2-ethylbenzyl chloride (1.0 eq) in DMSO.[1]

    • Add NaCN (1.2 eq) slowly to control exotherm.

    • Stir at 60°C for 4 hours. Quench with water and extract with Ethyl Acetate.[3]

    • Critical Control: Ensure complete removal of cyanide waste.

  • Step 2: Hydrolysis

    • Suspend the crude nitrile in 6M HCl (10 vol).

    • Reflux for 6–8 hours.[2] The solution will initially be biphasic and become homogenous as the acid forms, then precipitate upon cooling.[1]

    • Crystallization: Cool slowly to 5°C. Filter the crude solid.

  • Step 3: Purification (Recrystallization) [2]

    • Dissolve crude 2-EPAA in minimum hot Toluene or n-Heptane/EtOAc (9:1).[1][2]

    • Cool to room temperature, then to 0°C.

    • Filter and dry under vacuum at 40°C.

Structural Chemistry & Polymorphism[2][15]

The Ortho-Substituent Effect

In phenylacetic acid derivatives, the carboxylic acid moiety typically forms centrosymmetric dimers via

12-ethyl group12
  • Conformer A (Syn-Periplanar): The ethyl group and the acetic acid chain are on the same side of the ring plane.[1] This is high energy and sterically disfavored.

  • Conformer B (Anti-Periplanar): The side chains are on opposite faces. This is the likely dominant conformer in the stable crystal lattice.

Predicted Hydrogen Bonding Motifs

Based on the Cambridge Structural Database (CSD) trends for ortho-substituted phenylacetic acids, two primary packing motifs are expected:

  • Motif I (Dimer): Classic carboxylic acid dimers.[2] Likely found in non-polar solvents (Toluene, Hexane).

  • Motif II (Catemer): Infinite chains of hydrogen bonds (

    
     motif).[2] Likely found when crystallized from polar protic solvents (Alcohols) that disrupt dimer formation during nucleation.[2]
    
Visualization of Structural Logic

The following diagram illustrates the conformational pressure and resulting packing motifs.

GStart2-(2-Ethylphenyl)acetic Acid(Free Molecule)OrthoEffectOrtho-Ethyl Steric Clash(Restricted Rotation)Start->OrthoEffectConf_AntiAnti-Conformer(Thermodynamically Stable)OrthoEffect->Conf_Anti Major PopulationConf_SynSyn-Conformer(High Energy/Metastable)OrthoEffect->Conf_Syn Minor PopulationPacking_DimerPacking Motif A:Centrosymmetric Dimers(R2,2(8) Graph Set)Conf_Anti->Packing_Dimer Non-polar SolventsPacking_CatemerPacking Motif B:Infinite Catemer Chains(Helical arrangement)Conf_Anti->Packing_Catemer Polar/Protic Solvents

Figure 1: Conformational landscape and resulting crystal packing motifs for 2-EPAA.

Polymorph Screening Protocol

Since 2-EPAA is prone to conformational polymorphism, a rigorous screening protocol is required to identify the thermodynamically stable form (Form I) and metastable forms.[1]

Solvent Selection Matrix

Select solvents with varying polarity and hydrogen-bonding propensity.[1][2]

Solvent ClassSpecific SolventExpected Outcome
Hydrocarbon n-Heptane, ToluenePromotes Dimer formation (Form I)
Alcohol Methanol, IPAPromotes Catemer/Solvates
Chlorinated DCM, ChloroformGood solubility; fast evaporation (Metastable forms)
Ketone/Ester Acetone, EtOAcIntermediate polarity; likely Form I
Screening Methodology (Workflow)[2]
  • Slurry Conversion: Suspend excess solid in Toluene and Water (separate vials) at 25°C for 48 hours. Filter and analyze. This finds the Thermodynamic Form .

  • Cooling Crystallization: Saturated solution in IPA at 60°C

    
     Cool to 0°C at 0.5°C/min. This targets Stable/Metastable forms .
    
  • Anti-Solvent Precipitation: Dissolve in Acetone; add water rapidly. This targets Amorphous/Kinetic forms .

Characterization Criteria

When analyzing the isolated solids, look for these specific markers:

Powder X-Ray Diffraction (PXRD)[2]
  • Low Angle Peaks (

    
    ):  Distinctive for differentiating packing layers.[2]
    
  • Dimers: Usually show a strong reflection corresponding to the length of the dimer pair (~12-14 Å).[1]

  • Catemers: Often show shorter repeat distances.[2]

Differential Scanning Calorimetry (DSC)[2]
  • Single Endotherm: Indicates a pure phase.

  • Small Exotherm followed by Endotherm: Indicates a metastable form converting to a stable form (Monotropic transition).[2]

  • Target Melting Range: 85°C – 95°C. Deviations >2°C suggest a new polymorph or impurity.

Infrared Spectroscopy (FTIR)

Focus on the Carbonyl (

  • Dimer: Sharp band ~1680–1700 cm⁻¹.[2]

  • Catemer: Shifted band ~1700–1725 cm⁻¹ (due to different H-bond strength).[1][2]

References

  • Synthesis of Phenylacetic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some symmetrically disubstituted phenylacetic acids. Journal of the Chemical Society, 1008-1013.[1] Link

  • Polymorphism in Carboxylic Acids: Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1] Link[2]

  • Ortho-Substituent Effects: Borthwick, P. W. (1980).[1] The crystal structures of ortho-substituted phenylacetic acids. Acta Crystallographica Section B, 36(3), 628-632.[1] Link

  • Related Diclofenac Polymorphism: Castellari, C., & Sabatino, P. (1998). Crystal structure of Diclofenac acid. Acta Crystallographica Section C, 54(3), 363-365.[1] Link

  • General Screening Protocols: Hilfiker, R. (Ed.). (2006).[2][4][5] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1][2] Link[2]

Interpreting the Safety Profile of 2-(2-Ethylphenyl)acetic Acid in the Absence of a Comprehensive Safety Data Sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter compounds with limited or non-existent published safety data. 2-(2-Ethylphenyl)acetic acid (CAS No: 19418-95-2; Molecular Formula: C₁₀H₁₂O₂) is one such compound. A thorough search reveals a lack of a comprehensive, supplier-issued Safety Data Sheet (SDS). This guide, therefore, is designed to provide a robust framework for interpreting the available safety information and constructing a reliable safety protocol.

As a Senior Application Scientist, my objective is not to simply present a checklist, but to guide you through a logical, evidence-based process of risk assessment. We will leverage the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data available from authoritative sources and supplement it with best practices derived from structurally related compounds. This methodology empowers researchers to handle novel chemical entities with the scientific rigor and caution they demand.

Our approach is built on a self-validating system of safety: understanding the why behind each precaution is paramount to fostering a true culture of safety and ensuring experimental integrity.

Hazard Identification: Decoding the GHS Classifications

The foundational step in our safety assessment is to analyze the GHS classifications provided by the European Chemicals Agency (ECHA) and aggregated in databases like PubChem. For 2-(2-Ethylphenyl)acetic acid, the available data provides a clear warning profile.[1]

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a specific set of precautionary measures, which are summarized in the table below.

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)

Warning H302: Harmful if swallowed[1]
Skin Irritation 2

Warning H315: Causes skin irritation[1]
Eye Irritation 2A

Warning H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity – Single Exposure 3 (Respiratory Tract Irritation)

Warning H335: May cause respiratory irritation[1]

Data sourced from PubChem, based on notifications to the ECHA C&L Inventory.[1]

The causality is clear: the acidic nature of the carboxyl group and the aromatic phenyl ring likely contribute to its irritant properties. The "Warning" signal word indicates a moderate hazard level, but one that can cause significant discomfort and injury without proper precautions.

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—must be applied. Assuming the use of this compound is necessary, we focus on the latter three.

Engineering Controls: All manipulations of solid 2-(2-Ethylphenyl)acetic acid or its solutions should be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[2][3] The fume hood provides a physical barrier and active ventilation, representing the primary line of defense.

Administrative Controls: Access to areas where the compound is used should be restricted. All personnel must be trained on the specific hazards identified in this guide.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection process is not arbitrary; it is dictated directly by the hazard profile.

PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Workflow for 2-(2-Ethylphenyl)acetic acid cluster_assessment Risk Assessment cluster_controls Exposure Controls cluster_ppe Personal Protective Equipment (PPE) Selection Start Task: Handling 2-(2-Ethylphenyl)acetic acid Hazards Identify Hazards: - H302 (Oral) - H315 (Skin) - H319 (Eye) - H335 (Respiratory) Start->Hazards Eng Engineering Control: Work in Chemical Fume Hood Hazards->Eng Mitigate H335 Admin Administrative Control: Follow SOPs, Trained Personnel Eng->Admin Eye Eye Protection: Chemical Splash Goggles (ANSI Z87.1) Admin->Eye Protect against H319 Skin Skin Protection: - Nitrile Gloves (check compatibility) - Lab Coat (fully buttoned) Admin->Skin Protect against H315 Resp Respiratory Protection: Generally not required if using fume hood. Assess need for respirator if hood fails or for large spills. Admin->Resp Address H335 Hygiene Basic Hygiene: - No eating/drinking in lab. - Wash hands after handling. Admin->Hygiene Prevent H302

Caption: PPE selection is a direct response to identified hazards.

Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE as outlined in Figure 1. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid 2-(2-Ethylphenyl)acetic acid to the container using a spatula. Avoid creating dust. If any static is present, an anti-static gun may be used.

  • Dissolution: Add the solvent to the container slowly to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent-dampened wipe. Dispose of all contaminated materials (liner, wipes, gloves) in a properly labeled hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[4]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[3][5]

  • Container: Keep the container tightly closed and clearly labeled.

  • Incompatibilities: Segregate from strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[3] While specific incompatibility data for this compound is unavailable, this is a standard precaution for carboxylic acids.

First-Aid and Emergency Procedures

Preparedness is key. All laboratory personnel must know the location of safety showers and eyewash stations and be trained in their use. The following procedures are based on the known hazards of irritation and oral toxicity.

Emergency Response Workflow

Emergency_Response Figure 2: Emergency Response for Accidental Exposure cluster_skin Skin Contact (H315) cluster_eye Eye Contact (H319) cluster_inhale Inhalation (H335) cluster_ingest Ingestion (H302) Start Exposure Event Occurs Skin1 Remove contaminated clothing immediately. Start->Skin1 Eye1 IMMEDIATELY flush eyes at eyewash station for at least 15 minutes. Start->Eye1 Inhale1 Move person to fresh air. Start->Inhale1 Ingest1 Rinse mouth with water. Start->Ingest1 Skin2 Flush skin with copious water for 15 minutes. Use safety shower for large areas. Skin1->Skin2 Skin3 Seek medical attention if irritation persists. Skin2->Skin3 Eye2 Hold eyelids open; remove contact lenses if possible. Eye1->Eye2 Eye3 Seek IMMEDIATE medical attention. Eye2->Eye3 Inhale2 Keep at rest in a comfortable breathing position. Inhale1->Inhale2 Inhale3 Seek medical attention if respiratory symptoms occur. Inhale2->Inhale3 Ingest2 Do NOT induce vomiting. Ingest1->Ingest2 Ingest3 Seek IMMEDIATE medical attention. Bring SDS/label if possible. Ingest2->Ingest3

Caption: Immediate and correct first aid is critical.

Protocol: Spill Management

  • Evacuate: Alert others and evacuate the immediate area.

  • Assess: From a safe distance, assess the size of the spill. Only trained personnel with appropriate PPE should handle the cleanup.

  • Contain: For small spills of solid material, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collect: Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Ventilate: Allow the area to ventilate before resuming work.[2]

Fire-Fighting and Toxicological Profile

Fire-Fighting Measures: While not classified as flammable, as an organic compound, 2-(2-Ethylphenyl)acetic acid is combustible.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[6]

  • Hazardous Combustion Products: Combustion will likely produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8]

Toxicological Information: The primary known toxicological effects are derived from the GHS classifications.

  • Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Quantitative data such as LD50 (Lethal Dose, 50%) is not available in the reviewed sources.

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1] This implies that prolonged contact can cause inflammation and redness.

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1] This means contact can cause significant, but reversible, damage to the eye.

  • Respiratory Irritation: May cause respiratory tract irritation (STOT SE 3).[1] Inhalation of dust or aerosols can lead to coughing and irritation of the nose and throat.

No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of data, it is prudent to handle the compound as potentially hazardous and minimize all routes of exposure.

Conclusion: A Commitment to Proactive Safety

The safe handling of 2-(2-Ethylphenyl)acetic acid, a compound with an incomplete safety profile, is a testament to a researcher's core skills: data analysis, risk assessment, and meticulous execution. By interpreting the available GHS data, implementing robust engineering controls, and adhering to strict PPE and handling protocols, we can confidently manage the risks associated with this and other novel chemical entities. This guide provides the framework, but the ultimate responsibility for safety rests with the informed and prepared scientist at the bench.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 4, 2026, from [Link]

  • INEOS Group. (2020, January 17). Safety Data Sheet: Acetic acid food grade. Retrieved February 4, 2026, from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Ethylphenyl)acetic acid. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • CPAChem. (2023, May 17). Safety data sheet: Phenylacetic acid. Retrieved February 4, 2026, from [Link]

  • Flame Guard. (n.d.). SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]

  • University of California Merced. (2012, October 19). Glacial Acetic Acid Safety Sheet. Retrieved February 4, 2026, from [Link]

  • GOV.UK. (n.d.). Incident management: acetic acid. Retrieved February 4, 2026, from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 4, 2026, from [Link]

  • ScienceLab.com. (n.d.). Acetic Acid MSDS. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylphenyl Acetate. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US5676876A - Fire fighting foam and method.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved February 4, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). ACETIC ACID. Retrieved February 4, 2026, from [Link]

  • Chemtradeasia. (2025, August 14). Safe Handling Tips for Glacial Acetic Acid. Retrieved February 4, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets - Section 5: Firefighting Measures. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved February 4, 2026, from [Link]

  • INEOS. (2020, February 4). Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved February 4, 2026, from [Link]

  • Tradeindia. (n.d.). Acetic Acid 2-ethylphenyl Ester. Retrieved February 4, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2-METHYLPHENYL)ACETIC ACID | CAS 644-36-0. Retrieved February 4, 2026, from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylphenol, O-acetyl. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Synthetic Pathways for the Production of 2-(2-Ethylphenyl)acetic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Ethylphenyl)acetic acid is a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif is found in several compounds of medicinal interest. This application note provides a comprehensive overview of viable synthetic strategies for the preparation of 2-(2-ethylphenyl)acetic acid, offering detailed protocols and insights into the rationale behind the chosen methodologies. The presented pathways are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

This guide will explore three primary synthetic routes, each commencing from readily available starting materials:

  • The Willgerodt-Kindler Reaction: A direct conversion of 2-ethylacetophenone to the corresponding thioamide, followed by hydrolysis.

  • Cyanation and Hydrolysis of 2-Ethylbenzyl Chloride: A two-step sequence involving nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile.

  • Grignard Carboxylation of 2-Ethylbenzyl Chloride: The formation of an organomagnesium intermediate followed by its reaction with carbon dioxide.

Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and a summary of key reaction parameters.

Strategic Comparison of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors including the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The following table provides a high-level comparison of the three main pathways discussed in this note.

Pathway Starting Material Key Intermediates Advantages Disadvantages
Willgerodt-Kindler Reaction 2-EthylacetophenoneThioamideDirect conversion of a ketone to a carboxylic acid derivative.Use of sulfur and morpholine, potentially high temperatures, and odorous byproducts.
Cyanation & Hydrolysis 2-Ethylbenzyl Chloride2-(2-Ethylphenyl)acetonitrileGenerally high-yielding and utilizes common reagents.Use of toxic cyanide salts requires stringent safety precautions.
Grignard Carboxylation 2-Ethylbenzyl Chloride2-Ethylbenzylmagnesium chlorideDirect introduction of the carboxylic acid group.Requires strictly anhydrous conditions and careful handling of the Grignard reagent.

Pathway 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides or their thioamide analogues, which can then be hydrolyzed to the carboxylic acid. This reaction involves the migration of the carbonyl group along an alkyl chain.[1]

Reaction Scheme:

G cluster_0 Willgerodt-Kindler Reaction Start 2-Ethylacetophenone Intermediate 2-(2-Ethylphenyl)thioacetomorpholide Start->Intermediate S8, Morpholine Reflux Product 2-(2-Ethylphenyl)acetic acid Intermediate->Product H2SO4 (aq) Hydrolysis

Caption: Willgerodt-Kindler reaction pathway.

Causality and Mechanistic Insights

The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur.[2] A series of rearrangements, likely involving a temporary aziridine ring formation, facilitates the migration of the amine and sulfur functionalities to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[3] Subsequent acidic or basic hydrolysis cleaves the thioamide to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid via Willgerodt-Kindler Reaction

Part A: Synthesis of 2-(2-Ethylphenyl)thioacetomorpholide

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine 2-ethylacetophenone (1 mole), elemental sulfur (2.5 equivalents), and morpholine (2.5 equivalents).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The internal temperature will typically rise to around 170-180°C. Maintain reflux for 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of cold water, which should induce the precipitation of the crude thioamide.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to yield the purified 2-(2-ethylphenyl)thioacetomorpholide.

Part B: Hydrolysis to 2-(2-Ethylphenyl)acetic acid

  • Hydrolysis Setup: To a round-bottom flask containing the purified thioamide from Part A, add a 50% (w/w) aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Extraction: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. The aqueous layer now contains the sodium salt of the carboxylic acid. Acidify the aqueous layer with concentrated HCl until the pH is approximately 2, which will precipitate the 2-(2-ethylphenyl)acetic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Pathway 2: From 2-Ethylbenzyl Chloride via Cyanation and Hydrolysis

This two-step pathway is a classic and reliable method for the synthesis of phenylacetic acids. The first step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion, followed by the hydrolysis of the resulting nitrile.

Reaction Scheme:

G cluster_1 Cyanation and Hydrolysis Pathway Start 2-Ethylbenzyl Chloride Intermediate 2-(2-Ethylphenyl)acetonitrile Start->Intermediate NaCN or KCN Phase-Transfer Catalyst Product 2-(2-Ethylphenyl)acetic acid Intermediate->Product H2SO4 (aq) or NaOH (aq) Hydrolysis

Caption: Cyanation and hydrolysis pathway.

Causality and Mechanistic Insights

The cyanation of benzyl chlorides typically proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile.[4] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is often beneficial to facilitate the reaction between the organic-soluble benzyl chloride and the aqueous-soluble cyanide salt. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield the carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid

Part A: Synthesis of 2-(2-Ethylphenyl)acetonitrile

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium cyanide (1.2 equivalents) in warm water.

  • Reaction: Slowly add a solution of 2-ethylbenzyl chloride (1 equivalent) in a minimal amount of a water-miscible solvent like ethanol to the cyanide solution with vigorous stirring. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) is recommended.

  • Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, if two layers form, separate them. If a single phase is present, remove the ethanol by distillation. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-ethylphenyl)acetonitrile, which can be purified further by vacuum distillation.

Part B: Hydrolysis to 2-(2-Ethylphenyl)acetic acid

  • Hydrolysis Setup: In a round-bottom flask, combine the 2-(2-ethylphenyl)acetonitrile from Part A with a 20% aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the 2-(2-ethylphenyl)acetic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Pathway 3: Grignard Carboxylation of 2-Ethylbenzyl Chloride

This method involves the formation of a Grignard reagent from 2-ethylbenzyl chloride, which is then carboxylated by quenching with solid carbon dioxide (dry ice).

Reaction Scheme:

G cluster_2 Grignard Carboxylation Pathway Start 2-Ethylbenzyl Chloride Intermediate 2-Ethylbenzylmagnesium chloride Start->Intermediate Mg, THF (anhydrous) Product 2-(2-Ethylphenyl)acetic acid Intermediate->Product 1. CO2 (s) 2. H3O+

Caption: Grignard carboxylation pathway.

Causality and Mechanistic Insights

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-chlorine bond. This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents.[5] The subsequent carboxylation occurs through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide.[6] An acidic workup is then required to protonate the resulting carboxylate salt.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid via Grignard Carboxylation
  • Apparatus Setup: Assemble a three-necked flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-ethylbenzyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. If not, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Carboxylation: Crush solid carbon dioxide (dry ice) into a powder and add it in excess to a separate flask. Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.

  • Work-up: After the addition is complete and the mixture has warmed to room temperature, cautiously add dilute hydrochloric acid to quench any unreacted Grignard reagent and to protonate the carboxylate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then extract the desired acid into an aqueous sodium bicarbonate solution. Separate the aqueous layer and re-acidify with HCl to precipitate the 2-(2-ethylphenyl)acetic acid.

  • Isolation: Collect the product by vacuum filtration, wash with cold water, and dry.

Synthesis of Starting Materials

Protocol for 2-Ethylacetophenone via Friedel-Crafts Acylation

The starting material for the Willgerodt-Kindler reaction, 2-ethylacetophenone, can be synthesized via the Friedel-Crafts acylation of ethylbenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.[7] Separation of the isomers is necessary.

  • Reagent Setup: In a flask cooled in an ice-salt bath, add anhydrous aluminum chloride (1.2 equivalents) to a solution of ethylbenzene (1 equivalent) in a suitable solvent like dichloromethane.

  • Reaction: Slowly add acetyl chloride (1.1 equivalents) to the stirred mixture while maintaining a low temperature. After the addition, allow the reaction to stir at room temperature for a few hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of 2-ethylacetophenone and 4-ethylacetophenone can be separated by fractional distillation or column chromatography.

Conclusion

This application note has detailed three distinct and reliable synthetic pathways for the preparation of 2-(2-ethylphenyl)acetic acid. The choice of the most suitable method will be dictated by the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The Willgerodt-Kindler reaction offers a direct route from the corresponding ketone, while the cyanation/hydrolysis and Grignard carboxylation pathways provide versatile alternatives starting from 2-ethylbenzyl chloride. The provided protocols are intended to serve as a robust starting point for researchers and can be optimized further to meet specific needs.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Available from: [Link]

  • CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents.
  • Willgerodt rearrangement - chemeurope.com. Available from: [Link]

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap. Available from: [Link]

  • Willgerodt rearrangement - Wikipedia. Available from: [Link]

  • CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents.
  • n-AMYLBENZENE - Organic Syntheses Procedure. Available from: [Link]

  • methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available from: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available from: [Link]

  • friedel-crafts acylation of benzene. Available from: [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem. Available from: [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. Available from: [Link]

  • α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available from: [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.
  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available from: [Link]

  • Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. Available from: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available from: [Link]

  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents.
  • US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.
  • Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap. Available from: [Link]

  • Acetic Acid 2-ethylphenyl Ester - Liquid, 97% Purity, Cas No: 3056-59-5, Molecular Formula: C10h12o2, Molecular Weight: 164.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. Available from: [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. Available from: [Link]

  • US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]

  • Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Available from: [Link]

  • Friedel-Crafts acylation (video) - Khan Academy. Available from: [Link]

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Application Notes & Protocols: Strategic Use of 2-Ethylphenyl Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Phenylacetic Acid Derivatives and a Strategic Pivot to Phenylhydrazines for NSAID Synthesis

Phenylacetic acids and their derivatives represent a cornerstone class of intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their structural motif, a benzyl group attached to a carboxylic acid moiety, provides a versatile scaffold for building molecular complexity. The compound of interest, 2-(2-Ethylphenyl)acetic acid (CAS No. 19418-95-2), possesses the characteristic features of this class and is a valuable building block in organic synthesis.

However, in the landscape of industrial pharmaceutical production, while a direct synthetic route from a specific phenylacetic acid to a target API might be theoretically plausible, the most efficient and validated pathways often commence from a different, more reactive precursor. This is the case for the synthesis of Etodolac , a prominent Non-Steroidal Anti-Inflammatory Drug (NSAID). While the "2-ethylphenyl" moiety is central to the structure of Etodolac, the field-proven and industrially adopted synthetic route does not begin with 2-(2-ethylphenyl)acetic acid. Instead, it leverages the reactivity of 2-ethylphenylhydrazine .

This guide, therefore, serves a dual purpose. It provides the essential physicochemical data for 2-(2-ethylphenyl)acetic acid as a reference, while focusing its core protocols on the established, authoritative synthesis of Etodolac from its true precursor. This approach ensures that researchers and drug development professionals are equipped with scientifically sound and practical information for synthesizing this important NSAID.

Physicochemical & Safety Profile of Key Compounds

A thorough understanding of the properties and hazards of all reagents is critical for safe and successful synthesis. The data below is compiled for the topic compound, the key starting material, the primary intermediate, and the final API.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Physical PropertiesGHS Hazard Statements[1][2][3]
2-(2-Ethylphenyl)acetic acid 19418-95-2C₁₀H₁₂O₂164.20SolidH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
2-Ethylphenylhydrazine HCl 19398-06-2C₈H₁₃ClN₂172.66Light yellow/beige powder; MP: 178°C (dec.)[4]H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure)
7-Ethyltryptophol 41340-36-7C₁₂H₁₅NO189.25Off-white to pale yellow solid; MP: ~44-64°C (range varies by purity)[5][6][7]Harmful if swallowed, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life[8]
Etodolac (API) 41340-25-4C₁₇H₂₁NO₃287.35Insoluble in water, soluble in ethanol (~20 mg/mL)[9]Acute toxicity, Skin/eye irritation (based on general NSAID profiles)

Application Profile: Synthesis of Etodolac

Etodolac is a non-steroidal anti-inflammatory drug approved for medical use in the U.S. in 1991.[10] It is widely prescribed for managing the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[9]

Mechanism of Action: Preferential COX-2 Inhibition

The therapeutic effects of Etodolac stem from its ability to inhibit prostaglandin synthesis. It achieves this by blocking the cyclooxygenase (COX) enzymes. Critically, Etodolac is 5 to 50 times more selective for COX-2 over COX-1.[11] The COX-1 isoenzyme is constitutively expressed and involved in producing prostaglandins that protect the gastric mucosa. The COX-2 isoenzyme is typically induced at sites of inflammation. By preferentially inhibiting COX-2, Etodolac effectively reduces inflammation and pain while presenting a lower risk of the gastrointestinal side effects commonly associated with less selective NSAIDs.[9][11]

Workflow for Etodolac Synthesis

The overall synthetic strategy is a two-stage process. First, the core indole structure is formed via a Fischer indole synthesis to create the key intermediate, 7-ethyltryptophol. Second, this intermediate undergoes a condensation and cyclization reaction, followed by hydrolysis, to yield the final Etodolac API.

G cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: API Synthesis cluster_2 Quality Control SM Starting Material (2-Ethylphenylhydrazine HCl) KI Key Intermediate (7-Ethyltryptophol) SM->KI Fischer Indole Synthesis Ester Etodolac Ester Intermediate KI->Ester Condensation / Cyclization QC1 In-Process Control (HPLC) KI->QC1 API Final API (Etodolac) Ester->API Hydrolysis QC2 Final Release Testing (HPLC, Assay >99%) API->QC2

Fig. 1: High-level workflow for the synthesis and quality control of Etodolac.

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol (Key Intermediate)

This protocol is adapted from the scalable process developed by Sekharayya et al. (2012). It utilizes a Fischer indole synthesis, a robust and widely used method for forming indole rings. The causality for this choice rests on the high reliability and scalability of the reaction, starting from commercially available materials.

Diagram of Reaction:

Fig. 2: Synthesis of 7-Ethyltryptophol via Fischer Indole Synthesis.

Methodology:

  • Vessel Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol), sulfuric acid (39.8 g, 0.407 mol), and a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL).

  • Reaction Initiation: Stir the mixture and heat to 80°C.

  • Reagent Addition: Once the temperature is stable, add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise via the addition funnel.

    • Scientific Rationale: The acidic environment catalyzed by H₂SO₄ facilitates the in-situ formation of 4-hydroxybutyraldehyde from dihydrofuran, which then forms a hydrazone with the phenylhydrazine. The elevated temperature drives the subsequent[12][12]-sigmatropic rearrangement and cyclization characteristic of the Fischer synthesis.

  • Reaction Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction's progress by HPLC, checking for the consumption of the starting material.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1000 mL).

  • Purification: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the dried organic phase under reduced pressure to yield crude 7-ethyltryptophol. The product is often a tarry solid or sticky oil that can be further purified by trituration in an alkane solvent or by recrystallization from a toluene/alkane mixture to yield an off-white solid.[13] A typical yield for this process is around 69%.

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol

This protocol is based on the process described in U.S. Patent 6,066,741 A, which provides an efficient method for the condensation and cyclization to form the pyran ring, followed by hydrolysis to the final carboxylic acid.[14]

Methodology:

Step A: Condensation and Cyclization to Etodolac Methyl Ester

  • Vessel Preparation: In a reaction vessel, prepare a solution of 7-ethyltryptophol (50.0 g, 0.264 mol) in toluene. Add isobutyl alcohol (112 g) and methyl 3-oxo-pentanoate (41.3 g, 0.317 mol).[14]

  • Reaction Conditions: Cool the solution to approximately 0°C.

  • Catalyst Addition: While maintaining the temperature at 0°C, slowly add a solution of gaseous hydrochloric acid (20% by weight in isobutyl alcohol, 74.0 g, containing ~0.4 mol HCl).[14]

    • Scientific Rationale: The strong acid catalyzes the reaction between the hydroxyl group of the tryptophol and the enol form of the β-keto ester (methyl 3-oxo-pentanoate). This is followed by an intramolecular electrophilic attack from the resulting oxonium ion onto the electron-rich indole ring, leading to cyclization and formation of the characteristic tricyclic pyrano[3,4-b]indole core of Etodolac.

  • Quenching: Once the reaction is complete (monitored by TLC or HPLC), pour the reaction mixture into a 10% aqueous solution of potassium bicarbonate to neutralize the acid.

  • Isolation: Separate the organic phase and concentrate it under reduced pressure. The resulting residue, containing the methyl ester of Etodolac, can be purified by recrystallization from methyl alcohol.[14] A purity of ≥97.5% by HPLC is achievable at this stage.[14]

Step B: Hydrolysis to Etodolac API

  • Saponification: Dissolve the purified Etodolac methyl ester from the previous step in a suitable alcohol, such as methanol.

  • Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the hydrolysis of the ester to the carboxylic acid by HPLC until the starting material is consumed.

  • Acidification & Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Etodolac free acid.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The final API can be recrystallized to meet pharmacopeial purity standards.[15]

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to ensure the quality, purity, and consistency of the intermediates and the final API. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this process.

In-Process Control (IPC) and Final API Assay (HPLC Method)

This protocol provides a general framework for analysis. Method parameters must be fully validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reversed-phase column suitable for separating the relatively nonpolar analytes.
Mobile Phase Acetonitrile:Methanol:Acetic Acid[16] or similar buffered organic mixtureProvides good resolution between starting materials, intermediates, and the final product.
Detection UV at 225 nm or 279 nm[16]Wavelengths at which the indole chromophore of the key compounds strongly absorbs.
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for standard bore columns.
Injection Volume 10 - 20 µL[16]Standard injection volume.
Acceptance Criteria IPC: >98% conversionAPI Release: Assay ≥ 99.0%, Total Impurities NMT 1.0%[15]Ensures reaction completion and compliance with typical pharmacopeial standards for API purity.

References

  • Kajay Remedies. 2 Hydroxyphenylacetic Acid | CAS 614-75-5. [Link]

  • Preparation and Evaluation of Etodolac Nanoemulsion. International Journal of Pharmaceutical Sciences and Research.
  • National Analytical Corporation. Acetic Acid 2-ethylphenyl Ester. [Link]

  • Wikipedia. Etodolac. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Ethylphenylhydrazine Hydrochloride. (2021-05-01).
  • ChemBK. 2-Ethylphenylhydrazine hydrochloride. [Link]

  • Pharmaffiliates. Etodolac-Impurities. [Link]

  • Pharmapproach. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020-07-02). [Link]

  • Sekharayya, M. C., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 51B, 1763-1766. [Link]

  • Barattini, M., & Gabetta, B. (2000). Process for the preparation of etodolac. U.S.
  • CN113929612A - Preparation method of etodolac intermediate.
  • Synthesis of etodolac.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Etodolac Specifications: A Guide for Chemical Purchasers. [Link]

  • Dutt, K. R., et al. (2017). method development and validation of etodolac by visible spectroscopy.
  • CymitQuimica.
  • Manus Aktteva Biopharma LLP. Etodolac | Manufacturers | Suppliers | India. [Link]

  • Asl, M. M., et al. (2022). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal.
  • CN101085778B - Preparation method for etodolac.
  • PubChem. 2-(2-Ethylphenyl)acetic acid. [Link]

  • Asian Journal of Research in Chemistry. RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form.
  • Sigma-Aldrich.
  • Sinha, A., et al. Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Manuscript Scientific Services.
  • Carl Roth. Safety Data Sheet: Phenylhydrazine hydrochloride.
  • Multichem Exports. 7-Ethyl Tryptophol. [Link]

  • Cheméo. Chemical Properties of 2-Ethylphenol, O-acetyl. [Link]

  • Patsnap. Prepn process of 7-ethyl tryptophol. [Link]

  • Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
  • PubChem. 2-Ethylphenyl Acetate. [Link]

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Application Note: Friedel-Crafts Alkylation Strategies for 2-(2-Ethylphenyl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to address the precise technical requirements for performing Friedel-Crafts Alkylation reactions involving 2-(2-Ethylphenyl)acetic acid .

Given the specific structure (an ortho-substituted phenylacetic acid) and its relevance as a scaffold in NSAID synthesis (e.g., Etodolac, Diclofenac analogs), this guide focuses on two critical workflows:

  • Ring Functionalization: Electrophilic aromatic substitution (EAS) to modify the aromatic core.

  • Scaffold Synthesis: The use of Friedel-Crafts Chloromethylation (Blanc Reaction) to generate the precursor.[1]

Executive Summary

2-(2-Ethylphenyl)acetic acid (CAS: 13732-43-9) is a critical intermediate in the synthesis of pyranoindole and indole-acetic acid NSAIDs (e.g., Etodolac).[1] While often viewed as a finished intermediate, drug discovery campaigns frequently require the diversification of this aromatic core to explore Structure-Activity Relationships (SAR).[1]

This guide details the Friedel-Crafts Alkylation protocols for this specific substrate. Unlike simple benzene derivatives, 2-(2-Ethylphenyl)acetic acid presents unique challenges:

  • Catalyst Sequestration: The free carboxylic acid moiety coordinates strongly with Lewis Acids (AlCl₃, FeCl₃), requiring modified stoichiometry or protection strategies.[1]

  • Regioselectivity: The presence of two ortho/para directors (the Ethyl group and the Acetic Acid side chain) creates competing electronic vectors. The ethyl group is a stronger activator than the alkyl-carboxyl group, typically directing incoming electrophiles para to itself (Position 5).

Chemical Logic & Mechanism[1][2][3][4][5][6][7][8][9]

Substrate Activation Analysis

The substrate contains two substituents on the benzene ring:

  • Ethyl Group (-CH₂CH₃) at C2: An alkyl group; activating; ortho, para directing.[1]

  • Acetic Acid Group (-CH₂COOH) at C1: An alkyl group with a distal electron-withdrawing carbonyl; weakly activating; ortho, para directing.[1]

Regiochemical Prediction:

  • Position 3 (Ortho to Ethyl): Sterically crowded (between Ethyl and Acetic acid).[1] Unlikely.

  • Position 4 (Para to Acetic Acid): Activated by -CH₂COOH, meta to Ethyl.[1]

  • Position 5 (Para to Ethyl): Activated by the stronger Ethyl group, meta to -CH₂COOH.[1] Preferred Site.

  • Position 6 (Ortho to Acetic Acid): Sterically accessible, but less activated than C5.[1]

Catalyst Interaction

When using standard Lewis Acids (e.g., AlCl₃), the carboxylic acid proton is removed, and the carboxylate oxygen coordinates to the aluminum:



This complex consumes 1 equivalent of catalyst and introduces a negative charge that—while distant—can slightly reduce the nucleophilicity of the ring via the inductive effect.[1] Therefore, Esterification prior to alkylation  is the recommended route for high-yield synthesis.[1]

Experimental Protocols

Protocol A: Methyl Ester Protection (Recommended Precursor Preparation)

Direct alkylation of the free acid often leads to tarry byproducts and poor conversion. Converting to the methyl ester simplifies the Friedel-Crafts workup.

Reagents:

  • 2-(2-Ethylphenyl)acetic acid (10.0 mmol)[1]

  • Methanol (anhydrous, 20 mL)

  • Sulfuric Acid (conc.[1] H₂SO₄, catalytic, 0.5 mL)

Procedure:

  • Dissolve the acid in methanol in a round-bottom flask.

  • Add H₂SO₄ dropwise.[1]

  • Reflux for 4 hours (monitor by TLC, usually 30% EtOAc/Hexane).

  • Concentrate in vacuo.[1]

  • Redissolve in Dichloromethane (DCM), wash with sat.[1] NaHCO₃ (to remove unreacted acid), then Brine.[1]

  • Dry over MgSO₄ and concentrate to yield Methyl 2-(2-ethylphenyl)acetate . Use this for Protocol B.

Protocol B: Regioselective Friedel-Crafts Alkylation of Methyl 2-(2-ethylphenyl)acetate

Objective: Introduction of a tert-butyl group (as a model bulky alkyl) to the C5 position.[1]

Reagents:

  • Substrate: Methyl 2-(2-ethylphenyl)acetate (5.0 mmol, 0.96 g)[1]

  • Electrophile: tert-Butyl Chloride (6.0 mmol, 0.56 g) [Alternative: tert-Butyl Bromide][1]

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 6.0 mmol, 0.80 g)[1]

  • Solvent: Dichloromethane (DCM, anhydrous, 15 mL) or Nitromethane (for milder activity)[1]

  • Quench: 1M HCl, Ice water

Step-by-Step Workflow:

  • Apparatus Setup:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

    • Maintain an inert nitrogen atmosphere throughout.[1]

  • Catalyst Suspension:

    • Add anhydrous AlCl₃ (6.0 mmol) to the flask.

    • Add 10 mL of dry DCM. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition:

    • Dissolve Methyl 2-(2-ethylphenyl)acetate (5.0 mmol) in 2 mL DCM.

    • Add this solution dropwise to the AlCl₃ suspension.

    • Observation: The mixture may turn yellow/orange as the Lewis Acid complexes with the ester carbonyl. Stir for 15 minutes.

  • Electrophile Addition:

    • Mix tert-Butyl Chloride (6.0 mmol) in 3 mL DCM in the addition funnel.

    • Add dropwise over 20 minutes at 0°C.

    • Note: Slow addition prevents polymerization of the alkyl halide and controls exotherm.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2-4 hours.

    • Monitoring: Check TLC (Solvent: 10% EtOAc/Hexane). Look for the disappearance of the starting ester (Rf ~0.5) and appearance of the less polar alkylated product (Rf ~0.7).

  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Critical Safety Step: Slowly pour the reaction mixture into a beaker containing 50g of crushed ice and 10 mL 1M HCl. (Do not add water to the reaction flask violently).

    • Stir vigorously until the organic and aqueous layers are clear.

  • Isolation:

    • Separate the layers.[2] Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organic layers.[1][2] Wash with sat.[1] NaHCO₃ (to remove trace HCl) and Brine.[1]

    • Dry over anhydrous Na₂SO₄.[1] Filter and concentrate via rotary evaporation.[1]

  • Purification:

    • The crude oil typically contains the C5-alkylated isomer (>85%) and minor C4 isomer.[1]

    • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).[1]

Data Output Table: Typical Stoichiometry & Yields

ComponentEquiv.RoleNotes
Methyl 2-(2-ethylphenyl)acetate1.0SubstrateProtected form prevents catalyst deactivation.[1]
Alkyl Halide (R-X)1.1 - 1.2ElectrophileSlight excess accounts for hydrolysis.[1]
AlCl₃1.1 - 1.5CatalystUse 2.5 equiv if using free acid substrate.[1]
DCM0.2 MSolventStandard non-coordinating solvent.[1]
Yield 75-85% Product Methyl 2-(2-ethyl-5-tert-butylphenyl)acetate
Protocol C: Hydrolysis to Final Acid

If the free acid is the desired final product.

  • Dissolve the alkylated ester from Protocol B in THF/Water (1:1).

  • Add LiOH (3.0 equiv).[1] Stir at room temperature for 3 hours.

  • Acidify with 1M HCl to pH 2.[1]

  • Extract with EtOAc, dry, and concentrate to yield 2-(2-ethyl-5-alkylphenyl)acetic acid .[1]

Visualizing the Pathway

The following diagram illustrates the decision tree for selecting the correct protocol based on the starting material state (Ester vs. Acid) and the regiochemical outcome.

FC_Pathway Start 2-(2-Ethylphenyl)acetic acid Ester Methyl Ester Intermediate (Protected) Start->Ester MeOH, H+ Complex AlCl3-Acid Complex (Deactivated) Start->Complex AlCl3 (1 eq) Reaction_Ester FC Alkylation (1.2 eq AlCl3, R-Cl) Ester->Reaction_Ester Standard Conditions Reaction_Acid FC Alkylation (2.5 eq AlCl3, R-Cl) Complex->Reaction_Acid Harsh Conditions (Excess Catalyst) Product_Ester Methyl 2-(2-ethyl-5-alkylphenyl)acetate Reaction_Ester->Product_Ester Major: C5 Substitution Final_Product 2-(2-Ethyl-5-alkylphenyl)acetic acid Reaction_Acid->Final_Product Low Yield / Tarry Product_Ester->Final_Product LiOH Hydrolysis

Caption: Workflow for Friedel-Crafts Alkylation of 2-(2-Ethylphenyl)acetic acid. The Ester route (Green path) is preferred for higher yields and cleaner workup compared to the direct Acid route (Red path).

Troubleshooting & Optimization

Controlling Polyalkylation

Friedel-Crafts alkylation activates the ring further (alkyl groups are electron-donating), making the product more reactive than the starting material.[1]

  • Solution: Use a slight excess of the aromatic substrate (if affordable) or strictly limit the alkyl halide to 1.0 equivalents.

  • Alternative: Use Friedel-Crafts Acylation followed by reduction (Wolff-Kishner or Clemmensen).[1][3][4] Acylation deactivates the ring, preventing double addition.[4]

Isomer Separation

If the para-to-acetic acid isomer (C4) is formed alongside the para-to-ethyl isomer (C5):

  • Analytical: Use 1H NMR. The C5 isomer will show a specific coupling pattern for the aromatic protons (typically two singlets or weak meta-coupling if 1,2,4,5-substituted, vs ortho-coupling for others).[1]

  • Purification: The methyl esters are generally easier to separate by silica chromatography than the free acids due to "streaking" of acids on silica.

Safety: Handling AlCl₃
  • Aluminum chloride reacts violently with water, releasing HCl gas.[1]

  • Always quench in a fume hood.[1]

  • Store AlCl₃ in a desiccator; if the powder is white/grey and free-flowing, it is good.[1] If it is yellow and clumpy, it has hydrolyzed and will result in poor yields.[1]

References

  • Friedel-Crafts Chemistry Standards: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic text on mechanism and catalyst choice).[1]

  • NSAID Synthesis Context: "Synthesis and anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids." Journal of Medicinal Chemistry. (Contextual grounding for phenylacetic acid derivatives).[1]

  • General Protocol Validation: "Friedel-Crafts Alkylation." Organic Chemistry Portal.

  • Regioselectivity in Alkylbenzenes: "Orientation in the Friedel-Crafts Alkylation of Ethylbenzene." Journal of the American Chemical Society.

Disclaimer: This protocol involves hazardous chemicals (AlCl₃, Alkyl Halides, DCM).[1] All procedures should be performed by trained personnel in a properly ventilated fume hood wearing appropriate PPE.

Sources

Application Note: High-Efficiency Catalytic Hydrogenation Protocols for 2-(2-Ethylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Ethylphenyl)acetic acid (CAS 19418-95-2) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines (e.g., Alcaftadine derivatives).[1][2] While various synthetic routes exist—such as the carbonylation of benzylic alcohols or ortho-lithiation strategies—catalytic hydrogenation offers the most scalable, atom-economical, and environmentally benign method for generating the ethyl substituent from unsaturated precursors.

This guide details the optimized protocols for the catalytic hydrogenation of 2-(2-vinylphenyl)acetic acid to 2-(2-ethylphenyl)acetic acid .[1][2] It further explores the hydrogenolysis of 2-(1-hydroxyethyl)phenylacetic acid as an alternative pathway.[1][2] We prioritize heterogeneous catalysis (Pd/C) due to its ease of workup and high metal recovery rates.[1][2]

Chemical Reaction & Mechanism

The primary transformation involves the saturation of the exocyclic double bond of the vinyl group. This reaction is highly favorable thermodynamically (


) but requires careful control of catalyst activity to prevent over-reduction of the aromatic ring or the carboxylic acid functionality.[1]
Reaction Scheme

The transformation proceeds via the Horiuti-Polanyi mechanism on the surface of the heterogeneous catalyst.

Precursor: 2-(2-Vinylphenyl)acetic acid Reagent: Hydrogen Gas (


)
Catalyst:  Palladium on Carbon (Pd/C)
Product:  2-(2-Ethylphenyl)acetic acid[1][2]

Key Selectivity Challenge:

  • Chemo-selectivity: Reducing the alkene (vinyl) without reducing the aromatic ring or the carboxylic acid.[1]

  • Isomerization: Preventing the migration of the double bond prior to reduction (less critical for terminal alkenes but possible).[1]

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommended RangeImpact on Process
Catalyst Loading 5–10 wt% (dry basis)Higher loading increases rate but impacts cost.[1][2] 5% Pd/C is standard.[1][2]
Hydrogen Pressure 1–5 bar (15–75 psi)Low pressure favors alkene reduction over aromatic ring reduction.[1][2]
Temperature 20°C – 40°CElevated temps (>50°C) risk aromatic reduction or esterification if alcohol solvents are used.[1][2]
Solvent System Methanol, Ethanol, or Ethyl AcetateProtic solvents (MeOH) often accelerate hydrogenation rates.[1][2]
Agitation >800 RPM (Gas-Liquid Mass Transfer)Critical.[1][2] Reaction is often mass-transfer limited (

).[1][2]

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Laboratory Scale)

Best for: Routine synthesis from vinyl precursors.[1][2]

Materials:

  • Substrate: 2-(2-Vinylphenyl)acetic acid (10.0 g, 61.7 mmol)[1][2]

  • Catalyst: 5% Pd/C (Degussa type E101 or equivalent), 50% water wet (1.0 g wet weight).[1][2]

  • Solvent: Methanol (HPLC Grade, 100 mL).

  • Equipment: Parr Hydrogenation Apparatus (Series 3911) or high-pressure autoclave.

Step-by-Step Procedure:

  • Catalyst Charging (Safety Critical):

    • Note: Dry Pd/C is pyrophoric.[1][2] Always use wet catalyst or handle under inert atmosphere (Argon/Nitrogen).[1][2]

    • Place the 5% Pd/C (wet) into the reactor vessel first.

  • Substrate Addition:

    • Dissolve 10.0 g of 2-(2-Vinylphenyl)acetic acid in 100 mL Methanol.

    • Gently pour the solution over the catalyst in the reactor. Avoid splashing catalyst up the walls.[1][2]

  • Inerting:

    • Seal the reactor.[1][2]

    • Pressurize with Nitrogen (

      
      ) to 3 bar, then vent to atmospheric pressure.[1][2] Repeat 3 times to remove Oxygen.[1][2]
      
  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      ) to 3 bar (45 psi) .
      
    • Set agitation to 1000 RPM .

    • Maintain temperature at 25°C (Room Temperature).

    • Monitor

      
       uptake. Reaction is complete when uptake plateaus (typically 1–3 hours).[1][2]
      
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      (3 cycles).
    • Filter the reaction mixture through a Celite 545 pad to remove the catalyst. Wash the pad with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude solid.

  • Purification (Optional):

    • Recrystallize from n-Heptane/Ethyl Acetate (9:1) if purity is <98%.[1][2][3]

Protocol B: Hydrogenolysis of Hydroxy-Precursors (Advanced)

Best for: Converting 2-(1-Hydroxyethyl)phenylacetic acid (derived from acetyl reduction) to the ethyl product.[1][2]

Mechanistic Note: This requires cleavage of a benzylic C-O bond.[1][2] Standard Pd/C conditions may be insufficient; acidic conditions are often required to promote the formation of the benzylic carbocation/intermediate.

Modifications to Protocol A:

  • Solvent: Acetic Acid (Glacial) or Ethanol with 1.0 eq. HCl.

  • Temperature: Increase to 50–60°C .

  • Pressure: Increase to 5–10 bar .

  • Caution: Acidic conditions may catalyze esterification if Ethanol is used.[1][2] Acetic acid is preferred.[1][2]

Process Workflow & Logic Visualization

The following diagram illustrates the decision logic and workflow for selecting the correct hydrogenation path based on the precursor availability.

HydrogenationWorkflow Start Start: Select Precursor Vinyl Precursor: 2-(2-Vinylphenyl)acetic acid Start->Vinyl Route A (Preferred) Acetyl Precursor: 2-Acetylphenylacetic acid Start->Acetyl Route B (Alternative) Hydrog_Vinyl Pathway A: Olefin Hydrogenation (Pd/C, MeOH, 3 bar, 25°C) Vinyl->Hydrog_Vinyl High Selectivity Step1_Red Step 1: Carbonyl Reduction (NaBH4 or H2/Catalyst) Acetyl->Step1_Red Hydroxy Intermediate: 2-(1-Hydroxyethyl)phenylacetic acid Step1_Red->Hydroxy Hydrog_OH Pathway B: Hydrogenolysis (Pd/C, AcOH, 50°C, 5 bar) Hydroxy->Hydrog_OH Requires Acid/Heat Workup Workup: Filtration (Celite) & Concentration Hydrog_Vinyl->Workup Hydrog_OH->Workup Product Target: 2-(2-Ethylphenyl)acetic acid Workup->Product

Figure 1: Decision tree and process flow for the synthesis of 2-(2-Ethylphenyl)acetic acid via catalytic hydrogenation/hydrogenolysis.

Troubleshooting & Optimization (HTS)[1][2]

When scaling up or facing yield issues, use this High-Throughput Screening (HTS) matrix logic:

ObservationProbable CauseCorrective Action
Slow Reaction Rate Catalyst Poisoning (S, N species)Wash substrate; Increase catalyst loading to 10%; Check

purity.
Incomplete Conversion Mass Transfer LimitationIncrease agitation speed (>1000 RPM); Increase

pressure.
Ring Reduction (Over-reduction) Catalyst too active / Temp too highSwitch to 5% Pd/Alumina (lower activity); Reduce Temp to 20°C; Reduce Pressure.[1][2]
Ester Formation Solvent interactionAvoid Alcohol + Acid combinations.[1][2][4] Use Toluene or Ethyl Acetate.[1][2]

References

  • PubChem. (2023).[1][2] 2-(2-Ethylphenyl)acetic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Boulanger, W. (n.d.).[1][2] The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[1][2][4] [Link]

  • Organic Syntheses. (1941).[1][2] Ethyl Phenylacetate.[1][2][5] Org. Synth. 1941, 21,[1] 44. [Link]

  • Royal Society of Chemistry. (2013).[1][2] Catalytic selective hydrogenation of acetic acid. Catalysis Science & Technology. [Link]

  • Ananikov, V. P. (2021).[1][2][6] Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Molecules. [Link]

Sources

Topic: Scalable Synthesis of 2-(2-Ethylphenyl)acetic Acid for Industrial Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(2-Ethylphenyl)acetic acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its industrial-scale production demands a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally sustainable. This document provides a comprehensive guide to the scalable synthesis of 2-(2-Ethylphenyl)acetic acid. We critically evaluate several common synthetic strategies and present a detailed, field-proven protocol for the most robust and scalable method: a two-step synthesis involving the cyanation of 2-ethylbenzyl chloride followed by the alkaline hydrolysis of the resulting nitrile intermediate. This guide includes in-depth explanations of experimental choices, process optimization, troubleshooting, safety protocols, and analytical characterization of the final product.

Introduction: The Industrial Significance of Phenylacetic Acids

Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, 2-(2-Ethylphenyl)acetic acid (CAS No. 19418-95-2) serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The demand for a reliable, cost-effective, and scalable manufacturing process is therefore paramount. The challenge in industrial synthesis lies in balancing reagent costs, reaction efficiency, operational safety, and waste management. This application note aims to provide a validated, scalable protocol that addresses these critical industrial considerations.

Comparative Analysis of Synthetic Strategies

Several established methods for synthesizing phenylacetic acids can be adapted for 2-(2-Ethylphenyl)acetic acid. The choice of an industrial-scale route depends on a multi-parameter analysis of cost, safety, yield, and scalability.

  • Grignard Reaction: Involves the reaction of a benzyl Grignard reagent with carbon dioxide.[1][2] While effective at the lab scale, the industrial application is hampered by the high cost and stringent anhydrous conditions required for Grignard reagents, as well as the challenges of handling large quantities of solid CO₂ (dry ice).[3]

  • Carbonylation: This method involves the transition-metal-catalyzed reaction of a benzyl halide with carbon monoxide (CO).[4][5][6] This route can be highly efficient but requires specialized high-pressure reactor systems and often relies on expensive and toxic heavy metal catalysts like palladium or rhodium, which must be scrupulously removed from the final product.[6][7]

  • Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone (2'-ethylacetophenone in this case) into the corresponding thioamide, which is then hydrolyzed.[8][9][10] While useful for certain substrates, it often requires harsh reaction conditions (high temperatures) and can produce complex product mixtures, complicating purification on a large scale.[9][11]

  • Hydrolysis of Benzyl Nitrile: This is a classic and highly reliable two-step approach. It begins with the synthesis of the corresponding benzyl nitrile from a benzyl halide and an alkali metal cyanide, followed by hydrolysis to the carboxylic acid. This method uses readily available, inexpensive starting materials and is generally high-yielding. The primary challenge is the safe handling of highly toxic cyanide salts.[12][13][14][15]

Based on this analysis, the hydrolysis of 2-(2-ethylphenyl)acetonitrile is the most pragmatic and economically favorable route for scalable industrial production, provided that stringent safety protocols are implemented.

G cluster_0 Synthetic Route Evaluation cluster_1 Key Industrial Parameters Route Route Grignard Grignard + CO2 Cost Cost-Effective Grignard->Cost Poor Scale Scalability Grignard->Scale Difficult Carbonylation Carbonylation Carbonylation->Cost Poor (Catalyst) Safety Safety Profile Carbonylation->Safety Moderate (High P) Willgerodt Willgerodt-Kindler Yield High Yield Willgerodt->Yield Variable Willgerodt->Scale Moderate Nitrile Nitrile Hydrolysis Nitrile->Cost Excellent Nitrile->Yield Excellent Nitrile->Safety Challenging (HCN) Nitrile->Scale Excellent Params Params

Caption: Comparison of synthetic routes for 2-(2-Ethylphenyl)acetic acid.

Recommended Protocol: Two-Step Synthesis via Nitrile Hydrolysis

This protocol is divided into two main stages: the synthesis of the intermediate, 2-(2-ethylphenyl)acetonitrile, and its subsequent hydrolysis to the final product.

PART A: Synthesis of 2-(2-Ethylphenyl)acetonitrile

Reaction Principle: This step involves a nucleophilic substitution (Sₙ2) reaction where the cyanide anion (CN⁻) displaces the chloride from 2-ethylbenzyl chloride. The reaction is typically performed in a polar aprotic solvent or a biphasic system with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous cyanide salt and the organic halide.

Materials and Reagents:

ReagentM.W.Quantity (1 mol scale)MolesNotes
2-Ethylbenzyl chloride154.63154.6 g1.00Starting material
Sodium Cyanide (NaCN)49.0158.8 g1.20EXTREMELY TOXIC
Tetrabutylammonium bromide (TBAB)322.3716.1 g0.05Phase-Transfer Catalyst
Toluene-500 mL-Solvent
Deionized Water-500 mL-Solvent

Protocol:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the reactor is situated in a well-ventilated fume hood capable of handling hazardous materials.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-ethylbenzyl chloride (154.6 g, 1.00 mol) and toluene (500 mL). Begin stirring at 200 RPM.

  • Catalyst and Cyanide Solution: In a separate vessel, carefully dissolve sodium cyanide (58.8 g, 1.20 mol) and TBAB (16.1 g, 0.05 mol) in deionized water (500 mL). CAUTION: Sodium cyanide is a potent poison.[12][16] Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[12] Avoid any contact with acids, which would liberate lethal hydrogen cyanide (HCN) gas.[12][16]

  • Reaction Execution: Slowly add the aqueous sodium cyanide solution to the stirred toluene solution in the reactor over 30 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-85°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC or TLC until the starting benzyl chloride is consumed (<1%).

  • Work-up and Phase Separation: Cool the reactor to room temperature. Stop stirring and allow the layers to separate. The upper layer is the organic phase containing the product, and the lower is the aqueous phase containing excess cyanide.

  • Aqueous Cyanide Quenching (CRITICAL STEP): Carefully transfer the aqueous layer to a dedicated quenching vessel. While stirring, slowly add an excess of 12.5% sodium hypochlorite solution (bleach) to oxidize the residual cyanide to the much less toxic cyanate. The pH should be maintained above 10 with 2M NaOH during this process. Test for the absence of free cyanide before disposal.

  • Product Isolation: Wash the organic layer sequentially with 2 x 200 mL of water and 1 x 200 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield crude 2-(2-ethylphenyl)acetonitrile as an oil. The product is typically of sufficient purity for the next step.

PART B: Hydrolysis to 2-(2-Ethylphenyl)acetic Acid

Reaction Principle: The nitrile group is hydrolyzed under strong alkaline conditions.[17][18] The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt.[19] Acidification of the carboxylate salt in the final step precipitates the desired carboxylic acid.

Materials and Reagents:

ReagentM.W.QuantityMolesNotes
2-(2-Ethylphenyl)acetonitrile145.20~145 g~1.00From Part A
Sodium Hydroxide (NaOH)40.00120 g3.00Hydrolysis agent
Deionized Water-600 mL-Solvent
Concentrated HCl (37%)36.46As needed-For acidification
Toluene-300 mL-Extraction solvent

Protocol:

  • Reactor Setup: Use the same 2 L reactor system as in Part A.

  • Reagent Charging: Charge the reactor with the crude 2-(2-ethylphenyl)acetonitrile from Part A. Add a solution of sodium hydroxide (120 g, 3.00 mol) in water (600 mL).

  • Hydrolysis Reaction: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. Ammonia gas will evolve during the reaction; ensure the reactor's vent is connected to a scrubber containing dilute acid. Maintain reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the nitrile and intermediate amide.

  • Cooling and Extraction: Once the hydrolysis is complete, cool the reaction mixture to room temperature. Add 300 mL of toluene to the reactor and stir for 15 minutes. Stop stirring, allow the layers to separate, and discard the organic (toluene) layer to remove any non-polar impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice-water bath to 0-5°C. With vigorous stirring, slowly add concentrated hydrochloric acid to precipitate the product. Monitor the pH, adding acid until the pH is ~1-2.[20] A thick white precipitate of 2-(2-Ethylphenyl)acetic acid will form.

  • Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 80-90% over the two steps.

G A_Start 2-Ethylbenzyl Chloride + Toluene A_React Reaction 80-85°C, 4-6h A_Start->A_React A_Reagents NaCN + TBAB in Water A_Reagents->A_React A_Workup Phase Separation & Aqueous Quench A_React->A_Workup A_Product Crude 2-(2-Ethylphenyl)acetonitrile A_Workup->A_Product B_React Hydrolysis Reflux, 8-12h A_Product->B_React B_Reagents NaOH Solution B_Reagents->B_React B_Workup Acidification (HCl) to pH 1-2 B_React->B_Workup B_Final Filtration, Washing & Drying B_Workup->B_Final B_Product Pure 2-(2-Ethylphenyl)acetic Acid B_Final->B_Product

Caption: Experimental workflow for the two-step synthesis.

Characterization and Quality Control

The final product should be a white crystalline solid. Purity should be assessed using a combination of physical and spectroscopic methods.

TestSpecificationTypical Result
AppearanceWhite to off-white solidConforms
Melting Point88-91°C89.5°C
Purity (HPLC)≥ 99.0%99.6%
¹H NMRConforms to structureConforms
¹³C NMRConforms to structureConforms
Residual Solvents (GC)Toluene < 890 ppm< 100 ppm

References

  • CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

  • CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents.
  • 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC - NIH. Available at: [Link]

  • US3708529A - Process for preparing phenylacetic acid - Google Patents.
  • 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Sodium Cyanide Safety Handling Guide. Available at: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

  • hydrolysis of nitriles - Chemguide. Available at: [Link]

  • A process for the synthesis of phenylacetic acid by carbonylation of toluene - Google Patents.
  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. Available at: [Link]

  • SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. Available at: [Link]

  • US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents.
  • Grignard Reaction - Department of Chemistry. Available at: [Link]

  • Cyanide Safety - 911Metallurgist. Available at: [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. Available at: [Link]

  • CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents.
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of phenylacetic acid by carbonylation | Request PDF - ResearchGate. Available at: [Link]

  • Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective - Quirky Science. Available at: [Link]

  • Acetic Acid 2-ethylphenyl Ester - Tradeindia. Available at: [Link]

  • Sodium Cyanide | Uses, Safety, with Chemproc. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]

  • Phenylacetic acid - Sciencemadness Wiki. Available at: [Link]

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]

  • Willgerodt Reaction - Sciencemadness Discussion Board. Available at: [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM. Available at: [Link]

  • Synthesis of Phenylacetic Acid - Erowid. Available at: [Link]

  • Some Condensation Reactions of Arylalkylnitriles. - Lehigh Preserve. Available at: [Link]

  • US5034105A - Carboxylic acid purification and crystallization process - Google Patents.
  • Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde - MDPI. Available at: [Link]

  • Willgerodt‐Kindler Reaction - MSU chemistry. Available at: [Link]

  • (PDF) Industrial Production of Acetic Acid: A Patent Landscape - ResearchGate. Available at: [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions - ResearchGate. Available at: [Link]

Sources

Application Note: Robust Amide Coupling Protocols for 2-(2-Ethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The coupling of 2-(2-Ethylphenyl)acetic acid with amines presents a specific set of challenges distinct from standard benzoic acid or non-substituted phenylacetic acid couplings. While the methylene spacer (


) insulates the carbonyl from direct conjugation effects, the ortho-ethyl group  exerts significant steric pressure.
The "Ortho-Effect" in Phenylacetic Acids

Unlike para- or meta-substituted analogs, the ortho-ethyl substituent forces the side chain into specific conformations to minimize steric clash with the ethyl group. This creates a "folded" steric environment that hinders the trajectory of the incoming nucleophile (amine) toward the activated carbonyl carbon.

Key Challenges:

  • Kinetic Retardation: The approach of the amine is sterically impeded, requiring highly reactive intermediates.

  • N-Acylurea Formation: Slow amine attack favors the rearrangement of O-acylisourea intermediates (if using carbodiimides like EDC) into unreactive N-acylureas.

  • Electronic Mismatch: If coupling with electron-deficient amines (e.g., anilines), the reaction rate drops precipitously.

This guide outlines three validated protocols designed to overcome these barriers, selected based on the amine partner and reaction scale.

Method Selection Strategy

Do not default to a single method. Select the protocol based on your specific amine partner and scale requirements.

CouplingStrategy Start Start: 2-(2-Ethylphenyl)acetic acid AmineType Analyze Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) AmineType->Aliphatic Standard Nucleophile Aniline Weak Nucleophile (Aniline/Heterocycle) AmineType->Aniline Low Reactivity Scale Large Scale / Process (>10g) AmineType->Scale Safety/Cost Focus MethodA Method A: HATU/DIEA (High Yield, Small Scale) Aliphatic->MethodA Preferred Aniline->MethodA Alternative (if e- rich) MethodC Method C: Acid Chloride Activation (The 'Brute Force' Approach) Aniline->MethodC Required MethodB Method B: T3P (Propylphosphonic Anhydride) (Green, Scalable, Easy Workup) Scale->MethodB Preferred

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate class and scale.

Detailed Protocols

Method A: The "Gold Standard" (HATU)

Best For: Discovery chemistry, aliphatic amines, high-throughput parallel synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) that accelerates amine attack while minimizing side reactions.

Reagents:

  • Substrate: 2-(2-Ethylphenyl)acetic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMAc.

Protocol:

  • Dissolution: Dissolve 2-(2-Ethylphenyl)acetic acid in anhydrous DMF (0.1 M – 0.2 M concentration).

  • Activation: Add DIEA. Stir for 2 minutes. Note: Ensure the solution is basic (pH > 8 on wet paper).

  • Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add the amine.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Monitor by LCMS.[1] If conversion < 50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash 3x with saturated

    
     (removes urea byproducts), 2x with saturated 
    
    
    
    , and 1x with brine. Dry over
    
    
    .[2]
Method B: The Scalable "Green" Route (T3P)

Best For: Process scale (>10g), ease of purification, sterically hindered amines. Why it works: T3P (Propylphosphonic anhydride) drives the reaction by releasing a water-soluble phosphonate byproduct. It is less prone to explosive hazards than HOBt and allows for simple aqueous workups.[3]

Reagents:

  • Substrate: 2-(2-Ethylphenyl)acetic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.

Protocol:

  • Charge: Combine acid, amine, and base in EtOAc (0.2 M).

  • Cooling: Cool the mixture to 0°C (T3P addition is exothermic).

  • Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

    • Note: T3P reactions are often slower than HATU but cleaner.

  • Workup: Add water directly to the reaction vessel. Separate layers. Wash organic layer with 1M HCl (to remove pyridine/amine), then

    
    .[4] The T3P byproducts wash away in the aqueous phase.
    
Method C: The "Brute Force" Route (Acid Chloride)

Best For: Anilines (aromatic amines), very weak nucleophiles, or when coupling reagents fail. Mechanism: Conversion to the acid chloride creates the most electrophilic species possible (


), overcoming the steric barrier of the ortho-ethyl group.

Reagents:

  • Substrate: 2-(2-Ethylphenyl)acetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)
    
  • Solvent: DCM or Toluene.

Protocol:

  • Activation: Dissolve the acid in anhydrous DCM. Add Oxalyl Chloride dropwise at 0°C, followed by 1 drop of DMF (catalyst).

    • Observation: Vigorous bubbling (

      
      , 
      
      
      
      ,
      
      
      ) indicates activation.
  • Formation: Stir at RT for 2 hours (or reflux if using

    
     in toluene) until gas evolution ceases.
    
  • Evaporation (Critical): Concentrate to dryness in vacuo to remove excess chlorinating agent. Azeotrope with toluene 2x to ensure all

    
     is gone.
    
  • Coupling: Re-dissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and TEA (2.0 equiv) at 0°C.

  • Reaction: Warm to RT. Reaction is usually instantaneous (< 1 hour).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (HATU) Steric clash prevents amine approach.Switch to Method C (Acid Chloride). The smaller electrophile (

vs At-ester) is less hindered.
Racemization Not applicable.This substrate is achiral at the

-position. If using a chiral amine, use T3P (Method B) to prevent amine epimerization.
N-Acylurea Byproduct Slow kinetics with carbodiimides (EDC/DCC).Avoid EDC. Use HATU or T3P which do not form stable N-acylureas.
Precipitate in DMF Product insolubility.This is good. Filter the solid; it is likely the pure amide. Wash with water and ether.

Mechanistic Visualization

The following diagram illustrates the activation pathway for Method C, the most robust method for this specific hindered substrate when paired with weak nucleophiles.

AcidChloridePath Acid 2-(2-Ethylphenyl) acetic acid Inter Active Species: Acid Chloride Acid->Inter Activation (-CO, -CO2, -HCl) Oxalyl Oxalyl Chloride (cat. DMF) Oxalyl->Inter Product Final Amide Inter->Product Addition-Elimination (Fast) Amine Amine Nucleophile (R-NH2) Amine->Product

Figure 2: Activation pathway via Acid Chloride formation, bypassing the steric bulk of large coupling agents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides.[3] Organic Process Research & Development, 15(6), 1338–1341. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5][6][7][8] Tetrahedron, 61(46), 10827-10852. [Link]

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Troubleshooting & Optimization

Troubleshooting low purity in 2-(2-Ethylphenyl)acetic acid production

[1]

Topic: Troubleshooting Low Purity & Isolation Issues Chemical Target: 2-(2-Ethylphenyl)acetic acid CAS: 19418-95-2 Role: Senior Application Scientist[1]

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, use this logic flow to pinpoint the specific impurity class affecting your batch.

TroubleshootingFlowStartProblem: Low Purity / Poor IsolationPhysicalStatePhysical State?Start->PhysicalStateOilyOily / Sticky SolidPhysicalState->OilyNo crystalsSolidDefined SolidPhysicalState->SolidCrystals formedCheckHPLCCheck HPLC/GCOily->CheckHPLCSolid->CheckHPLCImpurityTypeIdentify Impurity PeakCheckHPLC->ImpurityTypeSolventResidual Solvent / WaterImpurityType->SolventBroad solvent peakNeutralNeutral Impurity(Nitrile/Amide)ImpurityType->NeutralRet. Time < Product(Non-polar)AcidicAcidic Impurity(Benzoic derivative)ImpurityType->AcidicRet. Time ≈ Product(Polar)Action1Action: High Vac Drying& Seed CrystallizationSolvent->Action1Action2Action: Acid-BaseExtraction (pH Swing)Neutral->Action2Action3Action: FractionalRecrystallizationAcidic->Action3

Figure 1: Decision tree for diagnosing purity issues in phenylacetic acid derivatives.[1]

Technical Q&A: Troubleshooting Specific Issues

Issue 1: The product "oils out" instead of crystallizing.

Q: I synthesized 2-(2-ethylphenyl)acetic acid via nitrile hydrolysis, but upon acidification, I get a viscous oil that refuses to solidify. How do I fix this?

A: This is the most common issue with ortho-substituted phenylacetic acids.[1] The ethyl group adds steric bulk and lowers the melting point (relative to unsubstituted phenylacetic acid), making the crystal lattice energy difficult to overcome if impurities are present.

  • Root Cause: The presence of unreacted 2-ethylbenzyl cyanide (starting material) or 2-(2-ethylphenyl)acetamide (intermediate) acts as a solvent, depressing the melting point.[1]

  • Solution (The "pH Swing"):

    • Dissolve the oil in 10% aqueous NaOH (convert acid to sodium salt).

    • Critical Step: Extract this aqueous phase 2-3 times with an organic solvent (e.g., Dichloromethane or MTBE).[1] The impurities (nitrile/amide) are neutral and will move into the organic layer.[1]

    • Acidify the aqueous layer slowly with HCl to pH 1-2.[1]

    • The product should now precipitate as a solid.[1] If it oils out again, seed it with a pure crystal and cool to 0°C.[1]

Issue 2: HPLC shows a persistent impurity at ~5-10% area.

Q: My product looks white, but HPLC shows a stubborn impurity peak close to the product. Recrystallization isn't removing it.

A: You are likely dealing with 2-ethylbenzoic acid or an isomer.[1]

  • Mechanism: If you used harsh oxidative conditions or if your starting material contained isomers (e.g., 4-ethyl analogs), these acidic impurities will co-precipitate during the acid-base extraction because they behave chemically identical to your product.[1]

  • Solution:

    • If it is 2-ethylbenzoic acid: This is a side product of oxidative cleavage.[1] Use fractional crystallization .[1] Phenylacetic acids are typically more soluble in hot water/ethanol mixtures than benzoic acids.[1]

    • Protocol: Dissolve in minimum hot Toluene. Cool slowly. The benzoic acid derivative often crystallizes first or stays in solution depending on concentration.[1] Alternatively, use a Hexane/Ethyl Acetate (9:1) mixture; the less polar impurities will stay in the mother liquor.[1]

Issue 3: Inconsistent Melting Point.

Q: Literature values are scarce or conflicting. My product melts at 85°C, but I see references for liquids or lower melting solids.

A: Confusion often arises between the acid and its esters .[1]

  • Clarification:

    • 2-(2-Ethylphenyl)acetic acid is a solid (typically mp 80-90°C range, similar to o-tolylacetic acid).[1]

    • Ethyl 2-(2-ethylphenyl)acetate (the ester) is a liquid.[1]

  • Validation: If your product is a liquid at room temperature after thorough drying, it is impure.[1] Run an H-NMR. If you see a triplet at

    
     1.2 ppm and quartet at 
    
    
    4.1 ppm, you have accidentally formed (or failed to hydrolyze) the ethyl ester (common if ethanol was used as a co-solvent during acidification).[1]

Validated Purification Protocol

This protocol assumes the crude material was obtained via the hydrolysis of 2-ethylbenzyl cyanide.[1]

Phase 1: Chemical Purification (Acid-Base Extraction)

Purpose: Removal of neutral organic impurities (nitriles, amides, alcohols).

  • Dissolution: Dissolve crude solid/oil in 1M NaOH (10 mL per gram of crude). Verify pH > 12.

  • Washing: Extract the aqueous layer three times with TBME (tert-Butyl methyl ether) or DCM .[1]

    • Note: Discard these organic layers (they contain the non-acidic impurities).[1]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white solid.[1]

Phase 2: Physical Purification (Recrystallization)

Purpose: Removal of trace acidic impurities and color.

ParameterSpecificationReason
Primary Solvent Toluene or Acetonitrile High solubility at boiling; poor solubility at RT for this derivative.[1]
Anti-Solvent n-Heptane Reduces solubility further to force crystallization.[1]
Ratio 1:3 (Toluene:Heptane)Optimal for phenylacetic acid derivatives.[1]

Step-by-Step:

  • Dissolve the wet cake from Phase 1 in the minimum amount of boiling Toluene.

  • (Optional) If colored, add activated carbon (5 wt%), stir for 10 min, and filter hot.

  • Remove from heat.[1][2] Add n-Heptane dropwise until persistent cloudiness appears.[1]

  • Re-heat to clear the solution, then let it cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold n-Heptane.[1]

  • Drying: Dry under vacuum at 40°C for 12 hours. Warning: Do not exceed 50°C initially to avoid melting if the purity is not yet 100%.

References

  • Nitrile Hydrolysis Kinetics: The hydrolysis of benzyl cyanide derivatives usually proceeds via the amide.[1] Incomplete hydrolysis is a primary source of impurity.[1]

    • Source: Organic Syntheses, Coll.[1][3][4] Vol. 1, p. 436 (1941).[1]

  • Physical Properties & Identification: Confirmation of phenylacetic acid deriv

    • Source: PubChem Compound Summary for 2-(2-Ethylphenyl)acetic acid.[1] [1]

  • Purification Strategies: General strategies for separating carboxylic acids

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (Longman Scientific & Technical).[1]

  • Melting Point Comparisons: Comparative data for o-substituted phenylacetic acids (e.g., o-Tolylacetic acid mp 88-90°C) suggests the target should be a solid.[1]

    • Source: NIST Chemistry WebBook, 2-Methylphenylacetic acid.[1] [1][5]

Storage stability and degradation of 2-(2-Ethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Ethylphenyl)acetic Acid CAS: 13732-47-3 | Molecular Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Module 1: Critical Storage & Handling Protocols

Status: Active Severity: High (Benzylic Oxidation Risk)

As a Senior Application Scientist, I must emphasize that while phenylacetic acid derivatives are generally robust, the ortho-ethyl group introduces a specific vulnerability to radical-mediated oxidation that is often overlooked. The following protocols are non-negotiable for maintaining >98% purity over long durations.

The "Golden" Storage Standard
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the kinetics of benzylic radical formation. Room temperature is acceptable for <30 days, but long-term storage requires cooling.
Atmosphere Argon or Nitrogen Overlay Critical. The benzylic hydrogens (on the ethyl group) are susceptible to abstraction by atmospheric oxygen. Displace headspace air after every use.
Container Amber Glass with Teflon-lined capPrevents photo-initiated radical propagation. Avoid polyethylene (PE) bags for long-term storage as lipophilic impurities can leach, and oxygen permeability is higher.
Desiccation RequiredThe carboxylic acid moiety is hygroscopic. Moisture promotes agglomeration and can catalyze hydrolytic degradation if impurities are present.
Solvent Compatibility (Solution Storage)
  • Recommended: DMSO, Acetonitrile (anhydrous).

  • FORBIDDEN: Alcohols (Methanol, Ethanol) for long-term storage.

    • Why? In the presence of trace acid traces (autocatalysis), the carboxylic acid will slowly esterify with the solvent, forming methyl/ethyl esters which appear as "ghost peaks" in HPLC with longer retention times.

Module 2: Degradation Forensics & Troubleshooting

User Query: "My compound has turned from white to off-white/yellow. Is it still usable?"

Scientist's Analysis: Yellowing in alkyl-phenylacetic acids is almost invariably due to oxidative degradation at the benzylic position. Even 0.5% impurity can cause visible color change due to the formation of conjugated systems (acetophenones or quinoid-like species).

Degradation Pathways Visualization

The following diagram illustrates the three primary failure modes: Benzylic Oxidation (primary risk), Decarboxylation (thermal risk), and Esterification (solvent risk).

DegradationPathways Parent 2-(2-Ethylphenyl)acetic acid (Intact API) Oxidation Oxygen + Light (Benzylic Radical Attack) Parent->Oxidation Heat Heat (>100°C) (Thermal Stress) Parent->Heat Alcohol Storage in MeOH/EtOH (Solvolysis) Parent->Alcohol Prod_Ox 2-Acetylphenylacetic acid (Yellowing Agent) Oxidation->Prod_Ox Slow accumulation Prod_Decarb 1-Ethyl-2-methylbenzene (Volatile Oil + CO2) Heat->Prod_Decarb -CO2 Prod_Ester Methyl/Ethyl Ester (HPLC Ghost Peak) Alcohol->Prod_Ester Fischer Esterification

Figure 1: Primary degradation pathways. The benzylic oxidation pathway is the most common cause of shelf-life failure.

Module 3: Diagnostic FAQs

Q1: I see a new peak at a longer retention time (RT) on my HPLC. What is it?

  • Diagnosis: If you stored the sample in Methanol, it is likely the Methyl Ester . The ethyl group makes the molecule lipophilic; adding a methyl group masks the polar acid, significantly increasing retention on C18 columns.

  • Action: Re-run the sample using a fresh stock prepared in Acetonitrile:Water. If the peak persists, it may be the decarboxylated product (1-ethyl-2-methylbenzene), which is very non-polar.

Q2: The material has clumped into a hard solid. Can I grind it?

  • Diagnosis: Hygroscopic caking.

  • Action: Yes, you can grind it, but do so in a glove bag or low-humidity environment. Moisture uptake alters the molecular weight basis, leading to stoichiometry errors in synthesis.

  • Correction: Dry the material in a vacuum desiccator over

    
     for 24 hours before weighing.
    

Q3: Can I heat this compound to melt it for transfer?

  • Diagnosis: Thermal instability risk.

  • Action: Avoid. Phenylacetic acids are prone to thermal decarboxylation. The melting point is relatively low; however, heating above 80°C for extended periods can trigger

    
     loss. Use a spatula or dissolve in solvent for transfer.
    

Module 4: Standardized Purity Assessment Protocol

Objective: Quantify 2-(2-Ethylphenyl)acetic acid and detect benzylic oxidation impurities. Method: Reverse Phase HPLC (Gradient).

Rationale: Standard phenylacetic acid methods use isocratic flow. However, the ethyl group increases hydrophobicity, requiring a gradient to elute potential dimers or oxidized lipophilic impurities efficiently.

Instrument Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Low pH suppresses ionization, sharpening the acid peak)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (COOH absorption) and 254 nm (Aromatic ring)
Column Temp 30°C
Gradient Table
Time (min)% Mobile Phase BEvent
0.020%Equilibration
10.080%Elute Parent & Lipophilic Impurities
12.080%Wash
12.120%Re-equilibration
15.020%Stop

Troubleshooting Flowchart:

Troubleshooting Start Start Purity Check Visual Visual Inspection: Is it Yellow? Start->Visual HPLC Run HPLC Protocol Visual->HPLC Regardless of color Decision Purity > 98%? HPLC->Decision Pass Release for Use Decision->Pass Yes Fail Identify Impurity RT Decision->Fail No Recryst Recrystallize: Solvent: Hexane/Ethyl Acetate Fail->Recryst If impurity is non-polar

Figure 2: Decision tree for assessing compound viability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17846679, 2-(2-Ethylphenyl)acetic acid. Retrieved from [Link]

  • Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Carl Roth (2023). Safety Data Sheet: Acetic Acid. Retrieved from [Link]

  • Sielc Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

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